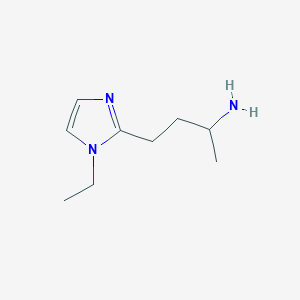
4-(1-Phenylethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Phenylethyl)oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents .
Méthodes De Préparation
The synthesis of 4-(1-Phenylethyl)oxazolidin-2-one can be achieved through several methods. One efficient approach involves the combination of an asymmetric aldol reaction and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . Another common method involves the use of 1,2-aminoalcohols and N-alkoxycarbonyl aminoalcohols as substrates, which can be converted into cyclic carbamates using different reagents and catalysts .
Analyse Des Réactions Chimiques
4-(1-Phenylethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-(1-Phenylethyl)oxazolidin-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1-Phenylethyl)oxazolidin-2-one involves its role as a protein synthesis inhibitor. It targets the bacterial ribosome, specifically binding to the peptidyl transferase center, thereby inhibiting the formation of the initiation complex for protein synthesis. This unique mechanism of action makes it effective against bacteria that have developed resistance to other antibiotics .
Comparaison Avec Des Composés Similaires
4-(1-Phenylethyl)oxazolidin-2-one is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds in the oxazolidinone class include:
Linezolid: Known for its effectiveness against a wide range of Gram-positive bacteria.
Tedizolid: Another oxazolidinone with similar antibacterial properties but with improved potency and reduced side effects.
These compounds share the oxazolidinone ring structure but differ in their specific substituents and pharmacological properties, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
4-(1-phenylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8(9-5-3-2-4-6-9)10-7-14-11(13)12-10/h2-6,8,10H,7H2,1H3,(H,12,13) |
Clé InChI |
NKURPARMBKSIEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1COC(=O)N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)




![2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13603668.png)

